molecular formula C17H19NO3 B245069 N-(2-methoxyphenyl)-4-propoxybenzamide

N-(2-methoxyphenyl)-4-propoxybenzamide

Cat. No.: B245069
M. Wt: 285.34 g/mol
InChI Key: TVUJYVRNRDVEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-propoxybenzamide is a chemical compound intended for research applications. Compounds with similar structural motifs, particularly the N-(2-methoxyphenyl)benzamide scaffold, are of significant interest in medicinal chemistry and chemical biology. For instance, research published in the journal Pharmaceuticals has investigated analogous chromone-2-carboxamides for their potent ability to inhibit Pseudomonas aeruginosa biofilm formation by targeting the PqsR (MvfR) receptor, a key regulator in the bacterial quorum-sensing system . This suggests potential research avenues for this compound in developing novel anti-infective strategies aimed at disrupting bacterial communication and virulence without affecting bacterial growth, a approach that may reduce selective pressure for resistance. Furthermore, the N-(2-methoxyphenyl)benzamide structure is a feature in ligands developed for neurological targets, demonstrating the versatility of this chemical class in probe and drug discovery . Researchers can evaluate this compound for its physicochemical properties and potential biological activity in various in vitro assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-propoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

TVUJYVRNRDVEIW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule, N-(2-methoxyphenyl)-4-propoxybenzamide, decomposes into two key precursors:

  • 4-Propoxybenzoic acid : Derived from 4-hydroxybenzoic acid via alkylation.

  • 2-Methoxyaniline : A commercially available aromatic amine.
    Coupling these precursors through amide bond formation completes the synthesis.

Alkylation of 4-Hydroxybenzoic Acid

The propoxy group is introduced via nucleophilic substitution. In, analogous alkylation of 4-hydroxybenzamide with 3-chloropropanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF yields 4-propoxy derivatives. For 4-propoxybenzoic acid, propyl bromide or iodide serves as the alkylating agent. Reaction conditions typically involve refluxing at 80–100°C for 6–12 hours, achieving yields of 70–85%.

Critical Parameters :

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Acetone, DMF, or acetonitrile.

  • Temperature : 80–100°C.

Acyl Chloride Formation

4-Propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using thionyl chloride (SOCl₂). As described in, refluxing the acid with excess SOCl₂ (1.5–2.0 equivalents) in anhydrous dichloromethane (DCM) or toluene for 2–4 hours achieves near-quantitative conversion. Residual SOCl₂ is removed via azeotropic distillation or vacuum evaporation.

Optimization Insight :

  • Catalyst : Catalytic DMF (0.1 eq) accelerates reaction kinetics.

  • Purity : >99% by ¹H NMR post-distillation.

Amide Coupling Strategies

Schotten-Baumann Reaction

A classical method involves reacting 4-propoxybenzoyl chloride with 2-methoxyaniline in a biphasic system (water/organic solvent) under basic conditions. In, analogous benzamide syntheses use sodium hydroxide (NaOH) to scavenge HCl, with yields of 65–80%.

Procedure :

  • Dissolve 2-methoxyaniline (1.0 eq) in DCM or THF.

  • Add 4-propoxybenzoyl chloride (1.1 eq) dropwise at 0–5°C.

  • Adjust pH to 9–10 with 10% NaOH.

  • Stir at room temperature for 4–6 hours.

Advantages : Scalable, minimal side products.

Direct Coupling in Anhydrous Media

For higher yields, anhydrous conditions with triethylamine (TEA) or pyridine as HCl scavengers are preferred. In, coupling 4-allyloxybenzoyl chloride with 6-methylpyridin-2-amine in THF with TEA (1.5 eq) achieves 85–90% yields.

Optimized Protocol :

  • Solvent : THF or DCM.

  • Base : TEA (1.5 eq).

  • Temperature : 25°C, 12 hours.

Side Reaction Mitigation :

  • Impurity : Hydrolysis of acyl chloride to benzoic acid (controlled by anhydrous conditions).

Industrial-Scale Process Considerations

Recrystallization and Purification

Post-coupling, the crude product is purified via recrystallization. In, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride is recrystallized from isopropanol/water (7:1 v/v), yielding 93% purity. For this compound, analogous conditions apply:

ParameterValue
SolventIsopropanol/water (4:1)
Temperature gradient55°C → 0°C over 2 hours
Yield85–90%
Purity>99% (HPLC)

Genotoxic Impurity Control

Residual alkylating agents (e.g., propyl halides) must be minimized. In, azeotropic distillation with water reduces genotoxic impurities to <10 ppm. For the target compound, post-alkylation washes with 0.1 M HCl and sodium metabisulfite ensure compliance.

Alternative Synthetic Pathways

Mitsunobu Reaction for Alkylation

While less common, the Mitsunobu reaction can install the propoxy group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). However, this method is cost-prohibitive for industrial use.

Enzymatic Amidation

Emerging approaches use lipases (e.g., Candida antarctica) in non-aqueous media. Though eco-friendly, yields remain suboptimal (50–60%) compared to classical methods.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost
Schotten-Baumann65–8095–98HighLow
Anhydrous Coupling85–90>99ModerateMedium
Mitsunobu70–7598LowHigh
Enzymatic50–6090–95LowMedium

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